Cas no 119813-15-9 (2-Benzofurancarboxamide,6-(diethylamino)-N-[2-[[(7bR,8aS)-4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa[c]pyrrolo[3,2-e]indol-2(1H)-yl]carbonyl]-1H-indol-5-yl]-(9CI))

2-Benzofurancarboxamide,6-(diethylamino)-N-[2-[[(7bR,8aS)-4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa[c]pyrrolo[3,2-e]indol-2(1H)-yl]carbonyl]-1H-indol-5-yl]-(9CI) structure
119813-15-9 structure
Productnaam:2-Benzofurancarboxamide,6-(diethylamino)-N-[2-[[(7bR,8aS)-4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa[c]pyrrolo[3,2-e]indol-2(1H)-yl]carbonyl]-1H-indol-5-yl]-(9CI)
CAS-nummer:119813-15-9
MF:C34H31N5O4
MW:573.641047716141
CID:196912
PubChem ID:128970

2-Benzofurancarboxamide,6-(diethylamino)-N-[2-[[(7bR,8aS)-4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa[c]pyrrolo[3,2-e]indol-2(1H)-yl]carbonyl]-1H-indol-5-yl]-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Benzofurancarboxamide,6-(diethylamino)-N-[2-[[(7bR,8aS)-4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa[c]pyrrolo[3,2-e]indol-2(1H)-yl]carbonyl]-1H-indol-5-yl]-(9CI)
    • 2-Benzofurancarboxamide,6-(diethylamino)-N-[2-[[(7bR,8aS)-4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa[c]pyrrolo[3,2-e]indol-
    • AC1L2USB
    • 119813-15-9
    • U-76074
    • 6-(Diethylamino)-N-[2-(3-methyl-8-oxo-1,4a,5,8-tetrahydrocyclopropa[c]pyrrolo[3,2-e]indole-6(4H)-carbonyl)-1H-indol-5-yl]-1-benzofuran-2-carboximidic acid
    • 2-Benzofurancarboxamide, 6-(diethylamino)-N-(2-((4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa(c)pyrrolo(3,2-e)indol-2(1H)-yl)carbonyl)-1H-indol-5-yl)-, (7bR)-
    • DTXSID00923124
    • U 76074
    • 6-(Diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide
    • U-76,074
    • Inchi: InChI=1S/C34H31N5O4/c1-4-38(5-2)23-8-6-19-12-28(43-27(19)13-23)32(41)36-22-7-9-24-20(10-22)11-25(37-24)33(42)39-17-21-15-34(21)29(39)14-26(40)31-30(34)18(3)16-35-31/h6-14,16,21,35,37H,4-5,15,17H2,1-3H3,(H,36,41)/t21?,34-/m0/s1
    • InChI-sleutel: XHPVXGJAGWHKNR-GVWUWIDXSA-N
    • LACHT: CCN(C1C=CC2C=C(OC=2C=1)C(NC1=CC=C2NC(C(N3CC4C[C@@]54C4C(C)=CNC=4C(C=C35)=O)=O)=CC2=C1)=O)CC

Berekende eigenschappen

  • Exacte massa: 571.22217
  • Monoisotopische massa: 573.23760449g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1200
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.3
  • Topologisch pooloppervlak: 114Ų

Experimentele eigenschappen

  • PSA: 108.64

2-Benzofurancarboxamide,6-(diethylamino)-N-[2-[[(7bR,8aS)-4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa[c]pyrrolo[3,2-e]indol-2(1H)-yl]carbonyl]-1H-indol-5-yl]-(9CI) Gerelateerde literatuur

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